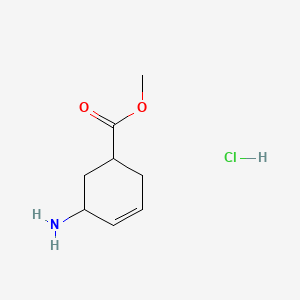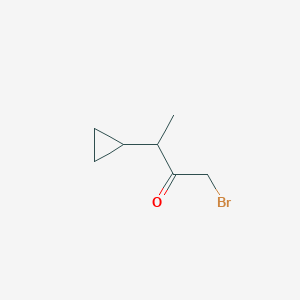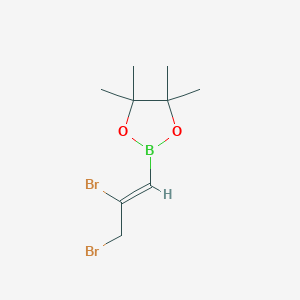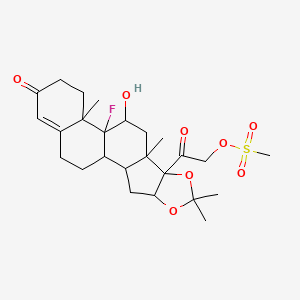
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, is a heterocyclic organic compound with significant biological and chemical importance. It is a derivative of indole, a structure known for its presence in many natural and synthetic molecules with diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination and catalytic hydrogenation to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including antihypertensive and anticancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole backbone.
Uniqueness
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-5-9(8(12)13)4-2-1-3-6(9)10-7/h6H,1-5H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RLMDDKLJTIBXGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC(=O)NC2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)

![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)

![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)



![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)
